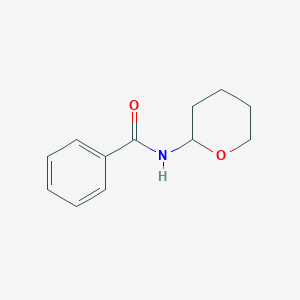

N-(oxan-2-yl)benzamide

Description

N-(Oxan-2-yl)benzamide is a benzamide derivative characterized by a tetrahydropyran (oxan-2-yl) group attached to the nitrogen atom of the benzamide scaffold. The oxan-2-yl group may enhance solubility compared to purely aliphatic or aromatic substituents, making it a candidate for drug development or functional materials .

Properties

IUPAC Name |

N-(oxan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(10-6-2-1-3-7-10)13-11-8-4-5-9-15-11/h1-3,6-7,11H,4-5,8-9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJOIWBNYDPODS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395442 | |

| Record name | MS-1322 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15879-41-1 | |

| Record name | MS-1322 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(TETRAHYDROPYRAN-2-YL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-2-yl)benzamide typically involves the reaction of oxane derivatives with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxan-2-yl benzamide derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced benzamide derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where the oxane ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted benzamides and their derivatives, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research has indicated that benzamide derivatives, including N-(oxan-2-yl)benzamide, may possess inhibitory effects on specific cancer-related proteins such as ABL1 and ABL2. These proteins are implicated in several types of cancer, making this compound a candidate for further investigation in cancer therapeutics .

- Antimicrobial Properties : Some studies have highlighted the potential antimicrobial activity of benzamide derivatives. The presence of the oxan-2-yl group may enhance the compound's ability to interact with microbial targets, suggesting its use in developing new antimicrobial agents .

- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound can exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Synthetic Methodologies

This compound can be synthesized through various methods, including:

- Amide Bond Formation : The synthesis typically involves the reaction of an oxan derivative with a suitable benzoyl chloride or benzoyl anhydride under controlled conditions to form the amide linkage. This method is often favored for its efficiency and yield .

- Catalyst-Free Reactions : Innovative synthetic approaches have been developed that allow for the formation of similar compounds without the need for catalysts or solvents, promoting greener chemistry practices .

Case Study 1: Inhibition of ABL Kinases

A study focused on evaluating the inhibitory effects of this compound on ABL kinases demonstrated promising results. The compound was tested against various cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. This suggests its potential as a lead compound for further drug development targeting ABL-related cancers .

Case Study 2: Antimicrobial Screening

In another study, this compound was screened for antimicrobial activity against several bacterial strains. The results indicated moderate activity, particularly against Gram-positive bacteria, suggesting that modifications to the structure could enhance efficacy .

Mechanism of Action

The mechanism of action of N-(oxan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Cyclohexyl and aromatic substituents (e.g., thiazole in Nitazoxanide) increase lipophilicity, whereas methoxy groups (Rip-B) improve aqueous solubility. The oxan-2-yl group in N-(oxan-2-yl)benzamide likely balances lipophilicity and solubility due to its cyclic ether structure .

- Synthetic Accessibility : Yields for N-substituted benzamides range from 70–80% under standard acylation conditions, suggesting that this compound could be synthesized similarly .

Antimicrobial and Antiparasitic Activity

- Nitazoxanide : A clinically approved antiparasitic agent with broad-spectrum activity against protozoa and helminths. Its 5-nitrothiazole moiety is critical for redox-mediated activation .

- 2-Azetidinone Derivatives: N-Substituted benzamides exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi, with MIC values <10 µg/mL for lead compounds .

- N-(Thiazol-2-yl)benzamides : Demonstrated kinase inhibition and antitumor activity in preclinical models .

Comparison: The oxan-2-yl group may lack the redox-active nitro group of Nitazoxanide, limiting direct antiparasitic effects.

Biological Activity

N-(oxan-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article presents a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as benzamides, which are characterized by the presence of a benzene ring attached to an amide functional group. The oxan-2-yl moiety adds unique properties that may influence its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of N-(1,3,4-oxadiazol-2-yl)benzamides exhibit significant antibacterial properties. For instance, compounds such as HSGN-220 and HSGN-238 have shown remarkable minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) and Neisseria gonorrhoeae, with MIC values as low as 0.06 µg/mL . These compounds are believed to act through multi-target mechanisms, including the regulation of essential bacterial proteins and membrane depolarization.

Table 1: Antibacterial Activity of Selected N-(1,3,4-Oxadiazol-2-yl)Benzamides

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| HSGN-220 | MRSA | 0.06 |

| HSGN-238 | Neisseria gonorrhoeae | 0.25 |

| HSGN-94 | MRSA | 0.25 |

Antifungal Activity

The antifungal potential of this compound derivatives has also been explored. A series of benzamides substituted with quinoline-linked 1,2,4-oxadiazole were tested against various fungal strains. Notably, compound 13p demonstrated an inhibition rate of 86.1% against Sclerotinia sclerotiorum, outperforming the control drug quinoxyfen .

Table 2: Antifungal Activity Data

| Compound | Target Fungus | Inhibition Rate (%) |

|---|---|---|

| 13p | Sclerotinia sclerotiorum | 86.1 |

| 13f | Sclerotinia sclerotiorum | 77.8 |

| Control | Quinoxyfen | 77.8 |

The mechanism by which this compound derivatives exert their biological effects is an area of active research. For instance, studies suggest that these compounds may inhibit bacterial growth by interfering with menaquinone biosynthesis and other essential metabolic pathways in bacteria . Additionally, the ability to depolarize bacterial membranes contributes to their efficacy as antibacterial agents.

Case Studies

- Antibacterial Efficacy Against MRSA : In a study focusing on the compound HSGN-220, it was found to maintain its activity against MRSA over extended periods without significant resistance development. This characteristic is crucial for the development of long-lasting antibacterial therapies .

- Fungal Inhibition : The compound 13p was highlighted in a study for its superior antifungal activity against Sclerotinia sclerotiorum compared to existing treatments, indicating its potential as a new antifungal agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.